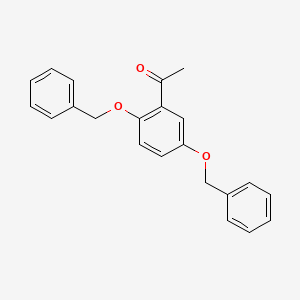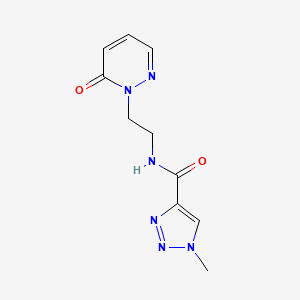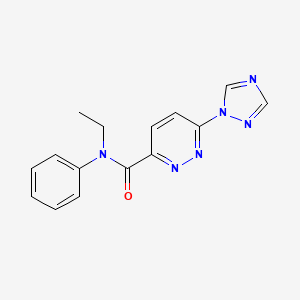
1-(2,5-Bis(benzyloxy)phenyl)ethanone
Descripción general
Descripción
1-(2,5-Bis(benzyloxy)phenyl)ethanone is a useful research compound. Its molecular formula is C22H20O3 and its molecular weight is 332.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Catalysis
- Catalytic Synthesis : The research describes efficient syntheses of bis(1H-indol-3-yl)ethanones and bis(benzotriazolyl)ethanones via reaction of phenylglyoxals in the presence of B(HSO4)3, indicating the role of similar compounds in facilitating catalytic reactions and synthesizing complex organic molecules (Mosslemin & Movahhed, 2012).
- Ligand Synthesis for Metal Complexes : Another study explored sterically encumbered systems for low-coordinate phosphorus centers, where related compounds were used to synthesize materials with potential applications in organophosphorus chemistry and coordination complexes (Shah et al., 2000).
Organic and Materials Chemistry
- Functional Material Synthesis : A study on the synthesis of functional aromatic multisulfonyl chlorides, including compounds with acetophenone and sulfonyl chloride groups, showcases the utility of similar compounds in creating materials with potential applications in dendritic and complex molecule synthesis (Percec et al., 2001).
- Fluorescent Molecule Design : Theoretical design and synthesis of a highly efficient fluorescent molecule based on the analysis of vibronic coupling density indicates the potential application of structurally related compounds in designing new fluorescent materials for sensing and imaging applications (Uejima et al., 2014).
Supramolecular Chemistry
- Supramolecular Assemblies : The synthesis and characterization of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime and its supramolecular interactions hint at the potential use of similar compounds in constructing complex molecular architectures with specific physical and chemical properties, which could be useful in nanotechnology and molecular engineering (Cai et al., 2020).
Propiedades
IUPAC Name |
1-[2,5-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)21-14-20(24-15-18-8-4-2-5-9-18)12-13-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJUOEWQZNRLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate](/img/structure/B2893177.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2893178.png)

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893182.png)
![(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2893184.png)

![2-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine](/img/structure/B2893187.png)
![(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2893189.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)


